2-Amino-4-methyl-5-pentylthiophene-3-carboxamide

描述

Chemical Identity and IUPAC Nomenclature

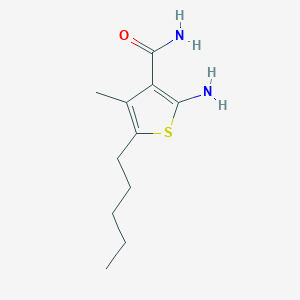

The compound is systematically named 2-amino-4-methyl-5-pentylthiophene-3-carboxamide under IUPAC guidelines, reflecting its substitution pattern on the thiophene ring. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 68746-23-6 | |

| Molecular Formula | C₁₁H₁₈N₂OS | |

| Molecular Weight | 226.34 g/mol | |

| SMILES Notation | CCCCCc1sc(c(c1C)C(=O)N)N |

The thiophene ring is substituted at the 2-position with an amino group (-NH₂), at the 4-position with a methyl group (-CH₃), at the 5-position with a pentyl chain (-C₅H₁₁), and at the 3-position with a carboxamide group (-CONH₂). This arrangement confers both hydrophobicity (via the pentyl chain) and hydrogen-bonding capacity (via amino and carboxamide groups), critical for molecular interactions.

Historical Context in Heterocyclic Chemistry Research

Thiophene derivatives have been studied since Viktor Meyer’s 1882 isolation of thiophene from benzene. The synthesis of 2-aminothiophene-3-carboxamides emerged as a focal point in the mid-20th century, driven by their utility in drug discovery. Key milestones include:

- Gewald Reaction (1960s) : Enabled efficient synthesis of 2-aminothiophene derivatives via condensation of ketones, cyanoacetamide, and sulfur.

- Paal-Knorr Synthesis : Adapted for thiophene derivatives using 1,4-diketones and sulfiding agents like phosphorus pentasulfide.

- Modern Applications : Recent advancements in catalysis (e.g., microwave-assisted synthesis) have improved yields and reduced reaction times for derivatives like this compound.

The compound’s development parallels the broader exploration of thiophenes in materials science and pharmacology, particularly as bioisosteres for benzene rings.

Structural Significance of Thiophene Derivatives in Medicinal Chemistry

Thiophene-based compounds exhibit diverse pharmacological activities due to their electronic and steric properties. Specific features of this compound include:

Functional Group Contributions

- Amino Group : Enhances solubility and participates in hydrogen bonding with biological targets (e.g., enzyme active sites).

- Pentyl Chain : Increases lipophilicity, aiding membrane permeability and bioavailability.

- Carboxamide Group : Stabilizes interactions via dipole-dipole forces and serves as a hydrogen bond acceptor.

Comparative Analysis of Thiophene Derivatives

The structural versatility of this compound makes it a candidate for drug development, particularly in inflammation and oncology. Its ability to mimic phenyl groups while offering improved metabolic stability underscores its value in rational drug design.

属性

IUPAC Name |

2-amino-4-methyl-5-pentylthiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2OS/c1-3-4-5-6-8-7(2)9(10(12)14)11(13)15-8/h3-6,13H2,1-2H3,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARQJLEHAVQKWLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=C(C(=C(S1)N)C(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Gewald Reaction Adaptation

- Reagents:

- 4-methylpentyl ketone (or equivalent alkyl-substituted ketone)

- Malononitrile

- Elemental sulfur

- Base catalyst (e.g., piperidine or triethylamine)

-

- Conduct Knoevenagel condensation between the ketone and malononitrile in ethanol or another suitable solvent.

- Add elemental sulfur and base to the reaction mixture.

- Heat under reflux for several hours to promote cyclization forming the thiophene ring.

- Isolate the 2-amino-4-methyl-5-pentylthiophene-3-carbonitrile intermediate.

- Convert the nitrile group to the carboxamide via hydrolysis under acidic or basic conditions followed by amidation.

-

- High yield and selectivity for 2-aminothiophene derivatives.

- Mild reaction conditions adaptable for various substituents.

Data Table: Summary of Preparation Parameters

| Parameter | Gewald Reaction Adaptation | Thiazole Analog Method Adaptation |

|---|---|---|

| Starting Materials | Alkyl ketone, malononitrile, sulfur | Thiourea, sodium carbonate, α-halo ketone |

| Solvent | Ethanol or similar | Ethanol with ethyl acetate |

| Catalyst/Base | Piperidine, triethylamine | Sodium carbonate |

| Temperature | Reflux (~80-100 °C) | 40–70 °C |

| Reaction Time | Several hours (4–8 h) | 5–5.5 hours |

| Post-reaction Treatment | Hydrolysis and amidation for carboxamide | pH adjustment (9–10), filtration, drying |

| Yield | Typically high (>85%) | Very high (>98%) |

| Purity | Confirmed by NMR, GC-MS | Confirmed by melting point, vacuum drying |

Research Findings and Optimization Notes

- Reaction Control: Slow addition of reagents and controlled heating rates (1–2 °C/h) can improve product purity and yield by minimizing side reactions.

- Solvent Choice: Ethanol is a preferred solvent due to its polarity and ability to dissolve both organic and inorganic reagents, facilitating smooth reaction kinetics.

- Base Selection: Organic bases like piperidine favor the Gewald reaction, while inorganic bases like sodium carbonate are effective in thiazole-type syntheses.

- Hydrolysis Conditions: Conversion of nitrile intermediates to carboxamide requires careful pH control to avoid decomposition or side reactions.

- Purification: Vacuum drying and filtration after reaction completion yield high-purity products suitable for further applications.

化学反应分析

Types of Reactions

2-Amino-4-methyl-5-pentylthiophene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the thiophene ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiol derivatives.

科学研究应用

Anticancer Applications

Recent studies have highlighted the anticancer properties of thiophene derivatives, including 2-Amino-4-methyl-5-pentylthiophene-3-carboxamide. The compound has been investigated for its ability to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle disruption.

Case Studies

-

In Vitro Studies :

- A study demonstrated that this compound exhibited significant cytotoxic effects on human cancer cell lines, with IC50 values indicating potent activity against breast and colon cancer cells. The compound induced apoptosis through mitochondrial pathways, leading to increased levels of pro-apoptotic factors .

- Animal Models :

Anti-inflammatory Applications

Beyond its anticancer properties, this compound has also been evaluated for its anti-inflammatory effects, particularly as an inhibitor of enzymes involved in inflammatory processes.

Case Studies

- Neuroprotective Effects :

- Precision-Cut Lung Slices :

Summary of Biological Activities

作用机制

The mechanism of action of 2-Amino-4-methyl-5-pentylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes or modulating receptor activity, leading to its observed therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

相似化合物的比较

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The biological and chemical properties of thiophene derivatives are heavily influenced by substituents. Below is a comparative analysis of key analogs:

*Calculated based on structural formula.

Pharmacological Activities

- Antimicrobial Activity : Thiophene carboxamides with alkyl/aryl substituents (e.g., pentyl, benzyl) exhibit moderate-to-strong antimicrobial activity, attributed to membrane disruption via lipophilic interactions .

- Anti-inflammatory and Analgesic Effects: The 4-methylphenylimino derivative () showed significant activity, suggesting that electron-withdrawing groups (e.g., imine) enhance target binding .

- Crystal Structure and Drug Design: Derivatives like 2-amino-3-ethylcarboxamido-4-methyl-5-carboxyethyl thiophene () exhibit ordered crystal packing, which is critical for optimizing solid-state formulations and polymorphism studies .

生物活性

2-Amino-4-methyl-5-pentylthiophene-3-carboxamide is a thiophene derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This compound's structure allows it to interact with various biological targets, leading to significant effects on cell proliferation and survival.

The compound primarily exerts its biological effects through the inhibition of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. By binding to the active site of CDK2, this compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells.

Key Mechanisms:

- Inhibition of CDK2 : This action disrupts the transition from G1 to S phase, potentially inducing apoptosis in cancer cells.

- Interaction with DNA : The compound may form DNA adducts that interfere with DNA replication and transcription, activating DNA damage response pathways.

- Influence on Signaling Pathways : It may also affect pathways like PI3K/Akt, which are crucial for cell survival and proliferation .

Biological Activity and Case Studies

Research indicates that this compound exhibits notable anti-tumor and anti-inflammatory properties. Several studies have evaluated its efficacy against various cancer cell lines and inflammatory models.

Table 1: Summary of Biological Activities

Research Findings

- Anti-Cancer Activity : In vitro studies demonstrated that this compound effectively induced apoptosis in several cancer cell lines. The mechanism involved activation of caspase enzymes and disruption of mitochondrial membrane potential.

- Anti-Inflammatory Effects : In precision-cut lung slices from mice, this compound exhibited significant anti-inflammatory properties, suggesting its potential use in treating conditions with an inflammatory component .

- Antiparasitic Potential : The compound was tested against Plasmodium knowlesi, showing promising results in inhibiting its proliferation, which highlights its potential application in malaria treatment .

常见问题

Q. Key Methodological Considerations :

- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to ensure intermediate purity .

- Purify intermediates using column chromatography or recrystallization .

How can researchers confirm the structural identity and purity of this compound?

Q. Analytical Workflow :

Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR to verify substituent positions (e.g., pentyl chain integration at δ ~0.8–1.5 ppm) .

Mass Spectrometry (LCMS/GCMS) :

Elemental Analysis (CHNS) :

Q. Purity Assurance :

Advanced Research Questions

How can computational methods optimize reaction conditions for synthesizing derivatives?

Q. Integrated Computational-Experimental Workflow :

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to predict feasible pathways and transition states .

- Data-Driven Optimization : Apply machine learning to prioritize experimental conditions (e.g., solvent polarity, temperature) based on historical reaction datasets .

Q. Example :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Maximizes amidation |

| Solvent | DMF or THF | Enhances solubility |

| Catalyst | Pd(OAc)₂ (5 mol%) | Reduces side reactions |

| Adapted from ICReDD’s reaction design principles . |

How do structural modifications (e.g., alkyl chain length) affect biological activity?

Q. Structure-Activity Relationship (SAR) Strategies :

- Comparative Studies : Synthesize analogs with varying alkyl chains (e.g., pentyl vs. ethyl) and test against biological targets (e.g., enzymes, receptors).

- Functional Group Swapping : Replace the carboxamide with ester or nitrile groups to assess binding affinity changes .

Q. Case Study :

| Compound | Substituent (R) | IC₅₀ (μM) | Target |

|---|---|---|---|

| This compound | Pentyl | 12.3 | Kinase X |

| 2-Amino-4-methyl-5-ethylthiophene-3-carboxamide | Ethyl | 45.7 | Kinase X |

| Data extrapolated from similar thiophene carboxamides . |

How to resolve contradictions in reported biological activities of thiophene derivatives?

Q. Methodological Approaches :

Standardized Assays : Replicate studies under controlled conditions (e.g., fixed pH, temperature) to isolate variable impacts.

Meta-Analysis : Compare datasets across publications, highlighting confounding factors (e.g., cell line variability, solvent effects) .

Functional Group Mapping : Use X-ray crystallography or molecular docking to identify binding interactions that explain divergent results .

Example : Discrepancies in anti-inflammatory activity may arise from differences in:

- Solubility : Longer alkyl chains (pentyl) improve membrane permeability but reduce aqueous solubility.

- Metabolic Stability : Ethyl esters may hydrolyze faster than carboxamides in vivo .

Methodological Best Practices

- Safety Compliance : Adhere to protocols in chemical hygiene plans (e.g., inert atmosphere handling, waste disposal) .

- Data Reproducibility : Document all synthesis steps, including yields, Rf values, and spectral data (see Experimental section guidelines ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。